molecular formula C9H15N3O2 B2771245 1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid CAS No. 1310275-78-5

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid

Cat. No.: B2771245
CAS No.: 1310275-78-5
M. Wt: 197.238
InChI Key: RBWSBVWULHLROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . The presence of the triazole ring imparts unique properties to the compound, making it a subject of interest in medicinal chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions starting from readily available precursors.

    Reaction Conditions: The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(3,3-Dimethylbutyl)triazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds share the triazole ring structure but differ in their side chains and specific biological activities.

    Uniqueness: The uniqueness of this compound lies in its specific side chain (3,3-dimethylbutyl group), which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,3-dimethylbutyl)triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)4-5-12-6-7(8(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWSBVWULHLROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1C=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.